

Spectroscopic and Synthetic Profile of (Bromodifluoromethyl)triphenylphosphonium Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Bromodifluoromethyl)triphenylphosphonium bromide

Cat. No.: B1270753

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for **(bromodifluoromethyl)triphenylphosphonium bromide**. This reagent is a valuable tool in organic synthesis, particularly for the introduction of the bromodifluoromethyl group. The information presented here is intended to support researchers in the effective application and characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(bromodifluoromethyl)triphenylphosphonium bromide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) / ppm	Coupling Constant (J) / Hz	Multiplicity	Assignment
^1H	CDCl_3	7.85 - 8.10	-	m	P-Ph
^{13}C	CDCl_3	118.4	d, $^1\text{JCP} = 88.5$	d	ipso-C
130.8	d, $^4\text{JCP} = 2.9$	d	para-C		
134.1	d, $^3\text{JCP} = 10.5$	d	meta-C		
135.5	d, $^2\text{JCP} = 9.5$	d	ortho-C		
119.8	t, $^1\text{JCF} = 315.5$	t	CF_2Br		
^{19}F	CDCl_3	-58.2	d, $^2\text{JFP} = 92.7$	d	F_2
^{31}P	CDCl_3	22.4	t, $^2\text{JPF} = 92.7$	t	PPh_3

d = doublet, t = triplet, m = multiplet

Infrared (IR) Spectroscopy

**Wavenumber (cm^{-1}) **	Assignment
3060	C-H stretch (aromatic)
1588	C=C stretch (aromatic)
1438	P-Ph stretch
1110	P-Ph stretch
1050-1250	C-F stretch
725	C-H bend (aromatic)
690	C-Br stretch

Mass Spectrometry (MS)

Technique	m/z	Assignment
ESI+	391/393	$[M-Br]^+$ ($C_{19}H_{15}BrF_2P^+$)

Experimental Protocols

Synthesis of

(Bromodifluoromethyl)triphenylphosphonium bromide

A widely accepted method for the synthesis of **(bromodifluoromethyl)triphenylphosphonium bromide** was reported by Burton et al. in 1985. The following protocol is based on this established procedure.

Materials:

- Triphenylphosphine (PPh_3)
- Dibromodifluoromethane (CF_2Br_2)
- Tetrahydrofuran (THF), anhydrous
- Water (H_2O)

Procedure:

- To a solution of triphenylphosphine (1.0 equivalent) in anhydrous tetrahydrofuran, dibromodifluoromethane (1.1 equivalents) is added at room temperature under an inert atmosphere.
- A small amount of water (0.1 equivalents) is then added to the reaction mixture.
- The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by ^{31}P NMR spectroscopy.
- Upon completion, the solvent is removed under reduced pressure.

- The resulting solid is washed with a non-polar solvent (e.g., diethyl ether or pentane) to remove any unreacted starting materials and byproducts.
- The solid product, **(bromodifluoromethyl)triphenylphosphonium bromide**, is then dried under vacuum.

Spectroscopic Characterization

NMR Spectroscopy:

- ^1H , ^{13}C , ^{19}F , and ^{31}P NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- The sample is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl_3).
- Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ^1H and ^{13}C) or an external standard (e.g., CFCl_3 for ^{19}F and 85% H_3PO_4 for ^{31}P).

IR Spectroscopy:

- The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.
- The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

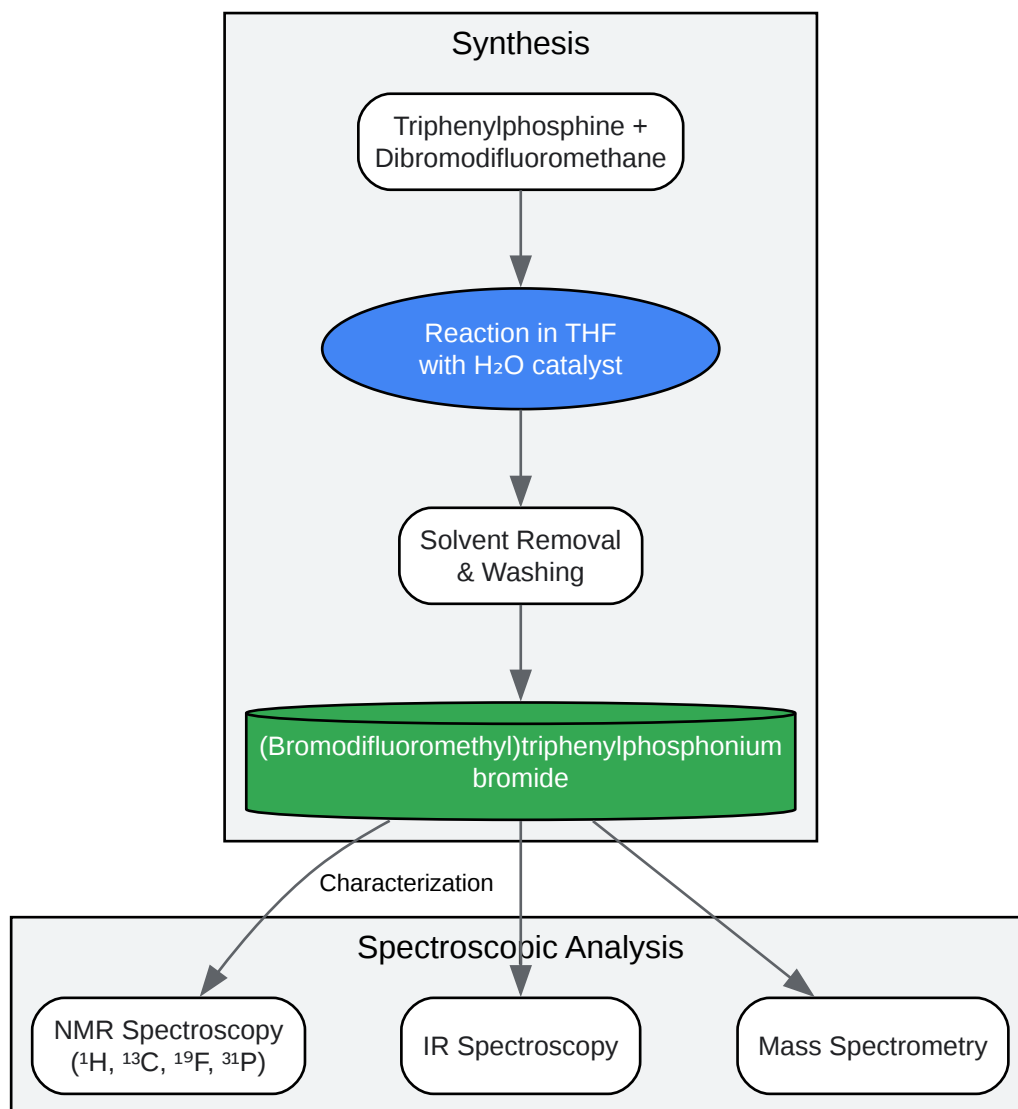
Mass Spectrometry:

- Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer.
- The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source.
- Data is collected in positive ion mode to observe the cationic species.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of **(bromodifluoromethyl)triphenylphosphonium bromide**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (Bromodifluoromethyl)triphenylphosphonium Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1270753#spectroscopic-data-nmr-ir-ms-of-bromodifluoromethyl-triphenylphosphonium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com